4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384427-36-4
VCID: VC2569601
InChI: InChI=1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H
SMILES: C1CC2(CCC1(C2)C(=O)O)N.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

CAS No.: 1384427-36-4

Cat. No.: VC2569601

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride - 1384427-36-4

Specification

CAS No. 1384427-36-4
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H
Standard InChI Key LQJXNKWRMYPICI-UHFFFAOYSA-N
SMILES C1CC2(CCC1(C2)C(=O)O)N.Cl
Canonical SMILES C1CC2(CCC1(C2)C(=O)O)N.Cl

Introduction

Chemical Properties and Structural Characteristics

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is characterized by its unique bicyclic framework consisting of a norbornane skeleton with functional group substitutions. The compound possesses distinctive physicochemical properties that contribute to its potential applications in various scientific fields.

Basic Chemical Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Registry Number1384427-36-4
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
IUPAC Name4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
ClassificationAmino acid derivative

The molecular structure features a bicyclo[2.2.1]heptane framework with an amino group (-NH2) at the 4-position and a carboxylic acid group (-COOH) at the 1-position, with the compound existing as a hydrochloride salt. This structural arrangement confers specific three-dimensional characteristics that influence its biological activity and chemical reactivity.

Structural Features

The bicyclic structure of this compound creates a rigid three-dimensional framework that restricts conformational flexibility. This rigidity is significant for its potential biological activities, as it may enhance binding specificity to target receptors or enzymes. The presence of both basic (amino) and acidic (carboxylic) functional groups contributes to its amphoteric properties, allowing it to interact with a variety of biological targets through hydrogen bonding, ionic interactions, and other non-covalent forces.

Synthesis Methods

The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves specialized organic chemistry techniques. Multiple synthetic routes have been developed to efficiently produce this compound with high purity and stereoselectivity.

Organocatalytic Cycloaddition Approach

The primary method for synthesizing 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves organocatalytic formal [4 + 2] cycloaddition reactions. This approach utilizes α′-ethoxycarbonyl cyclopentenones and nitroolefins as key reactants under mild conditions. The reaction yields bicyclo[2.2.1]heptane-1-carboxylates, which are subsequently transformed into the target compound through hydrolysis and amination steps.

Biological Activity and Pharmacological Relevance

The biological activity of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is of particular interest due to its structural similarity to natural amino acids and potential interactions with neurotransmitter systems.

Comparative Activity with Related Compounds

Structurally related compounds, such as the enantiomeric non-natural cyclic amino acids (3R,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid and (3S,4S)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, have demonstrated transport primarily via system L with some transport occurring via system ASC, as assessed in various tumor cell lines . Such findings suggest that 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride might exhibit similar transport properties and potential applications in cellular research.

Applications in Research and Medicine

The unique structural and biological properties of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride contribute to its potential applications across multiple scientific disciplines.

Medicinal Chemistry Applications

In medicinal chemistry, this compound may serve as:

  • A scaffold for developing novel therapeutic agents

  • A pharmacological probe for studying neurotransmitter systems

  • A building block for peptide synthesis and drug design

The rigid bicyclic structure provides a well-defined three-dimensional arrangement of functional groups, which may enhance binding specificity to biological targets and improve pharmacokinetic properties of derived drug candidates.

Neurological Research

The potential interactions of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride with neurotransmitter systems make it valuable for neurological research. It may be used to:

  • Investigate amino acid transport mechanisms

  • Study neurotransmitter receptor binding and activity

  • Explore neurological pathway modulation

Biochemical Tools

The compound may also serve as a biochemical tool for:

  • Probing enzyme active sites

  • Studying amino acid metabolism

  • Investigating cellular transport mechanisms

Research Applications and Future Directions

Current research involving 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride and structurally related compounds points to several promising directions for future investigation.

Current Research Trends

Research applications for this compound and related structures include:

  • Development of novel amino acid transport system inhibitors

  • Design of neurotherapeutic agents

  • Creation of specialized biochemical probes

  • Exploration of structure-activity relationships in bicyclic amino acid derivatives

Future Research Possibilities

Potential future research directions may include:

  • Detailed investigation of stereochemical effects on biological activity

  • Development of labeled analogs for imaging applications

  • Exploration of metabolic fates and pharmacokinetic properties

  • Investigation of potential therapeutic applications in neurological disorders

  • Computational studies to predict interactions with biological targets

Challenges and Opportunities

The complex structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride presents both challenges and opportunities for researchers. The synthetic complexity may limit large-scale production, but the unique structural features offer opportunities for developing highly specific biological probes and potential therapeutic agents.

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